阿托伐他汀杂质 16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin Impurity 16 is a byproduct formed during the synthesis of atorvastatin, a widely used lipid-lowering agent. Impurities in pharmaceuticals are critical to identify and quantify as they can affect the safety and efficacy of the drug. Atorvastatin Impurity 16 is one of several impurities that can be present in atorvastatin formulations and must be monitored to ensure the quality of the final product.

科学研究应用

Atorvastatin Impurity 16 has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of atorvastatin formulations.

Biology: Studied for its potential biological effects and interactions with biological systems.

Medicine: Monitored in pharmaceutical formulations to ensure drug safety and efficacy.

Industry: Used in quality control processes to maintain the standards of pharmaceutical products

作用机制

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

生化分析

Biochemical Properties

Atorvastatin Impurity 16, like Atorvastatin, is likely to interact with key enzymes and proteins involved in cholesterol synthesis. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . It’s plausible that Atorvastatin Impurity 16 may interact with this enzyme or others in the pathway, potentially altering its effectiveness.

Molecular Mechanism

Given its structural similarity to Atorvastatin, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Atorvastatin and its metabolites, which may include Atorvastatin Impurity 16, do not decompose when incubated in human serum . This suggests potential stability of Atorvastatin Impurity 16 in biological systems.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Atorvastatin Impurity 16 in animal models. Studies on Atorvastatin have shown that its effects can vary with different dosages .

Metabolic Pathways

Atorvastatin Impurity 16 is likely involved in the same metabolic pathways as Atorvastatin, which is metabolized primarily by the liver. The main metabolic pathway of Atorvastatin involves conversion to active ortho- and para-hydroxy metabolites .

Transport and Distribution

Atorvastatin and its metabolites are known to cross the hepatic cell membrane to the cytosolic and microsomal fractions . It’s plausible that Atorvastatin Impurity 16 may have similar transport and distribution within cells and tissues.

Subcellular Localization

Given its structural similarity to Atorvastatin, it may be localized in similar subcellular compartments, potentially influencing its activity or function .

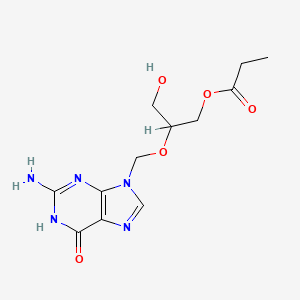

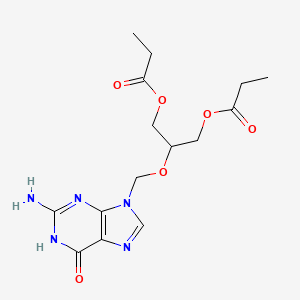

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity 16 typically involves the same chemical pathways as atorvastatin but under different conditions or through side reactions. The exact synthetic route can vary, but it often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product .

Industrial Production Methods: In an industrial setting, the production of atorvastatin and its impurities, including Atorvastatin Impurity 16, is closely monitored using validated analytical methods. These methods ensure that the impurity levels remain within acceptable limits. The use of advanced chromatographic techniques, such as HPLC, is common to achieve this .

化学反应分析

Types of Reactions: Atorvastatin Impurity 16 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can alter the chemical structure, potentially forming new impurities.

Substitution: Substitution reactions can replace one functional group with another, leading to different impurity profiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds .

相似化合物的比较

- Atorvastatin Amide

- Atorvastatin Methyl Ester

- Atorvastatin Lactone

- Atorvastatin O-Methyl

Comparison: Atorvastatin Impurity 16 is unique in its specific chemical structure and formation pathway. While other impurities like atorvastatin amide and atorvastatin methyl ester share some similarities, they differ in their chemical properties and potential biological effects. The uniqueness of Atorvastatin Impurity 16 lies in its specific formation conditions and the need for precise analytical methods to detect and quantify it .

属性

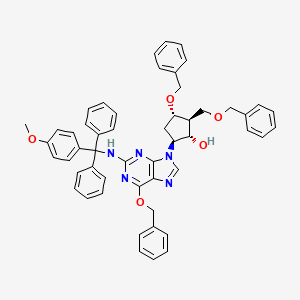

CAS 编号 |

1450739-65-7 |

|---|---|

分子式 |

C40H47FN2O8 |

分子量 |

702.83 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)